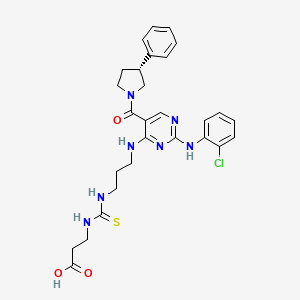
SIRT5 inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIRT5 inhibitor 7 is a small molecule compound designed to inhibit the activity of sirtuin 5, a member of the sirtuin family of proteins. Sirtuin 5 is a nicotinamide adenine dinucleotide-dependent deacylase that plays a crucial role in cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine residues on proteins . Inhibiting sirtuin 5 has been shown to have potential therapeutic applications in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIRT5 inhibitor 7 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the inhibitory activity of the compound.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves scaling up the reactions, optimizing reaction conditions for higher yields, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
SIRT5 inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against sirtuin 5 to identify more potent inhibitors .
Scientific Research Applications
SIRT5 inhibitor 7 has a wide range of scientific research applications:
Mechanism of Action
SIRT5 inhibitor 7 exerts its effects by binding to the active site of sirtuin 5, thereby preventing the enzyme from deacylating its substrates. This inhibition disrupts the normal metabolic processes regulated by sirtuin 5, leading to changes in cellular metabolism and signaling pathways . The molecular targets of this compound include proteins involved in the tricarboxylic acid cycle, fatty acid oxidation, and reactive oxygen species detoxification .
Comparison with Similar Compounds
SIRT5 inhibitor 7 is compared with other sirtuin inhibitors to highlight its uniqueness:
SIRT1 Inhibitors: Unlike this compound, SIRT1 inhibitors target sirtuin 1, which is primarily involved in regulating gene expression and aging.
SIRT2 Inhibitors: SIRT2 inhibitors focus on sirtuin 2, which plays a role in cell cycle regulation and neurodegeneration.
SIRT3 Inhibitors: SIRT3 inhibitors target sirtuin 3, which is involved in mitochondrial function and energy metabolism.
The unique aspect of this compound is its specificity for sirtuin 5, which allows for targeted modulation of metabolic pathways regulated by this enzyme. This specificity makes it a valuable tool for studying the role of sirtuin 5 in various diseases and for developing new therapeutic agents .
Properties
Molecular Formula |
C28H32ClN7O3S |
|---|---|
Molecular Weight |
582.1 g/mol |
IUPAC Name |
3-[3-[[2-(2-chloroanilino)-5-[(3R)-3-phenylpyrrolidine-1-carbonyl]pyrimidin-4-yl]amino]propylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C28H32ClN7O3S/c29-22-9-4-5-10-23(22)34-27-33-17-21(26(39)36-16-12-20(18-36)19-7-2-1-3-8-19)25(35-27)30-13-6-14-31-28(40)32-15-11-24(37)38/h1-5,7-10,17,20H,6,11-16,18H2,(H,37,38)(H2,31,32,40)(H2,30,33,34,35)/t20-/m0/s1 |
InChI Key |
YVUGRSDTNXBWNT-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(C[C@H]1C2=CC=CC=C2)C(=O)C3=CN=C(N=C3NCCCNC(=S)NCCC(=O)O)NC4=CC=CC=C4Cl |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CN=C(N=C3NCCCNC(=S)NCCC(=O)O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
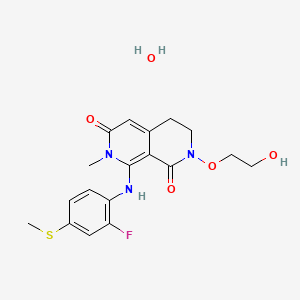
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
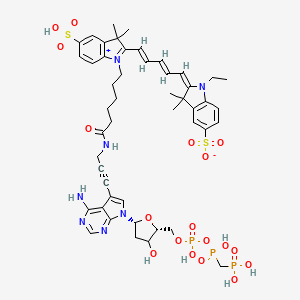
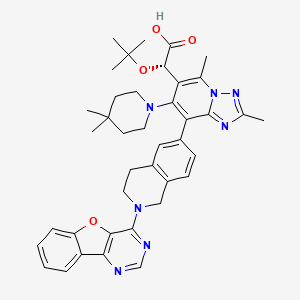
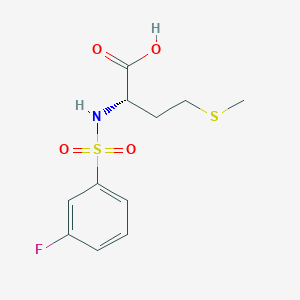

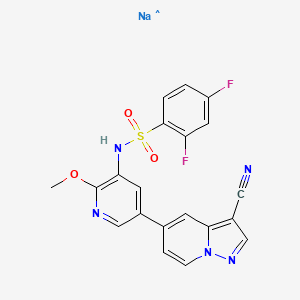
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
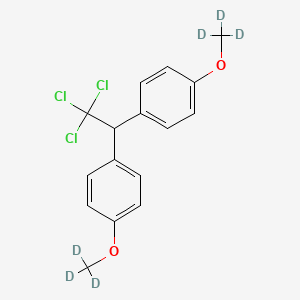
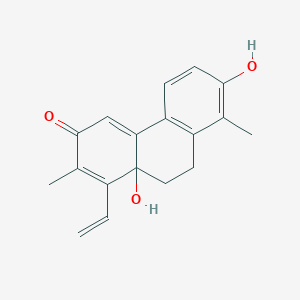

![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
